2,5-Dimethylstyrene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73477. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

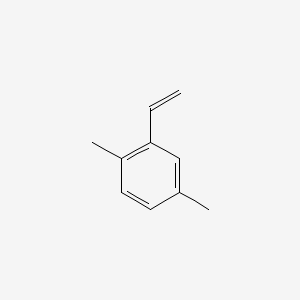

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethenyl-1,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-4-10-7-8(2)5-6-9(10)3/h4-7H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBWWINQJTZYDFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34031-72-6 | |

| Record name | Benzene, 2-ethenyl-1,4-dimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34031-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6074702 | |

| Record name | Benzene, 2-ethenyl-1,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2,5-Dimethylstyrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0302922 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2039-89-6 | |

| Record name | 2,5-Dimethylstyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2039-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylstyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DIMETHYLSTYRENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73477 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2-ethenyl-1,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylstyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYLSTYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RTM6P5K8CA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dimethylstyrene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylstyrene, a substituted aromatic hydrocarbon, is a versatile monomer and a valuable intermediate in organic synthesis.[1][2] Its unique structure, featuring a vinyl group and two methyl substituents on the benzene ring, imparts specific reactivity and properties that are leveraged in polymer chemistry and the synthesis of fine chemicals. This guide provides a comprehensive overview of this compound, with a focus on its chemical and physical characteristics, synthetic methodologies, and its emerging applications in fields pertinent to drug development and materials science.

Physicochemical Properties of this compound

This compound is a colorless liquid with a characteristic aromatic odor.[1][2] Its key physicochemical properties are summarized in the table below, providing essential data for laboratory and industrial applications.

| Property | Value | Source(s) |

| CAS Number | 2039-89-6 | [3][4] |

| Molecular Formula | C₁₀H₁₂ | [3][4] |

| Molecular Weight | 132.20 g/mol | [3][4] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Aromatic | [1] |

| Density | 0.904 g/mL at 25 °C | [5] |

| Boiling Point | 71-72 °C at 10 mmHg | [1] |

| Melting Point | -35 °C | [1][2] |

| Refractive Index | n20/D 1.539 | [5] |

| Solubility | Limited solubility in water, soluble in organic solvents. | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. Two common approaches are the dehydrogenation of 2,5-diethylbenzene and the Wittig reaction.

Dehydrogenation of 2,5-Diethylbenzene

A prevalent industrial method for producing styrenic monomers is the catalytic dehydrogenation of the corresponding ethylbenzene derivative.[6][7][8] In this case, 2,5-diethylbenzene is passed over a heated catalyst, typically iron(III) oxide promoted with other metals, to eliminate hydrogen and form the vinyl group.[7][8]

Experimental Protocol: Catalytic Dehydrogenation (General Procedure)

-

Catalyst Preparation: A supported iron oxide catalyst, often promoted with potassium oxide and other metal oxides, is packed into a fixed-bed reactor.

-

Reaction Setup: The reactor is heated to a high temperature, typically in the range of 550-650 °C.

-

Dehydrogenation: A feed stream of 2,5-diethylbenzene and superheated steam is introduced into the reactor. The steam acts as a heat carrier and helps to prevent coke formation on the catalyst.

-

Product Collection: The gaseous product stream is cooled to condense the organic components.

-

Purification: The crude product is then purified by distillation to isolate this compound from unreacted starting material and byproducts.

Caption: Dehydrogenation of 2,5-diethylbenzene.

Wittig Reaction

The Wittig reaction is a powerful and versatile method for synthesizing alkenes from aldehydes or ketones.[9][10][11] For the synthesis of this compound, 2,5-dimethylbenzaldehyde is reacted with a phosphorus ylide, typically methylenetriphenylphosphorane.

Experimental Protocol: Wittig Reaction

-

Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), methyltriphenylphosphonium bromide is suspended in an anhydrous ether solvent (e.g., THF or diethyl ether). The suspension is cooled in an ice bath, and a strong base such as n-butyllithium is added dropwise to generate the ylide (methylenetriphenylphosphorane).

-

Reaction with Aldehyde: A solution of 2,5-dimethylbenzaldehyde in the same anhydrous solvent is added dropwise to the ylide solution at 0 °C.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction mixture is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation to yield pure this compound.

Caption: Wittig reaction for this compound synthesis.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the vinyl protons, aromatic protons, and the two methyl groups. The vinyl protons will appear as a set of coupled multiplets, while the aromatic protons will be observed in the aromatic region, and the methyl groups will give rise to two distinct singlets.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the eight unique carbon atoms in the molecule, including the two sp² carbons of the vinyl group and the six sp² carbons of the aromatic ring, as well as the two sp³ carbons of the methyl groups.[12]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the vinyl and aromatic groups, C=C stretching of the vinyl and aromatic moieties, and out-of-plane bending vibrations for the substituted benzene ring.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns.[3]

Reactivity and Key Reactions

The reactivity of this compound is dominated by the vinyl group, making it susceptible to polymerization and electrophilic addition reactions.[1]

Polymerization

Like styrene, this compound can undergo polymerization to form poly(this compound). The polymerization can be initiated by free-radical, cationic, or anionic methods. The resulting polymer has a higher glass transition temperature than polystyrene due to the increased steric hindrance from the methyl groups. Copolymers with other monomers can also be synthesized to tailor the material properties for specific applications.[4]

Caption: Free-radical polymerization of this compound.

Electrophilic Addition

The double bond in the vinyl group of this compound readily undergoes electrophilic addition reactions.[13][14][15][16] For example, reaction with hydrogen halides (HX) will proceed via a carbocation intermediate to form the corresponding haloethyl-dimethylbenzene. The regioselectivity of the addition follows Markovnikov's rule, where the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms.[15]

Applications in Drug Development and Materials Science

While direct applications of this compound in pharmaceuticals are not widespread, its role as a monomer and synthetic intermediate is of significant interest to drug development professionals.

-

Drug Delivery Systems: Styrenic block copolymers have been investigated for their potential in biomaterial and drug delivery applications.[17][18] These polymers can self-assemble into nanostructures that can encapsulate and control the release of therapeutic agents. The incorporation of substituted styrenes like this compound can be used to fine-tune the physicochemical properties of these polymers, such as their hydrophobicity, degradation rate, and drug-loading capacity. For instance, styrenic block copolymers have been used as a matrix for the delivery of paclitaxel from coronary stents.[17][18]

-

Synthesis of Bioactive Molecules: The vinyl group of this compound can be functionalized through various chemical transformations to introduce other functional groups, making it a useful building block in the synthesis of more complex molecules with potential biological activity.

-

Polymer Therapeutics: Functionalized polymers derived from this compound can be designed to have inherent therapeutic properties or to act as scaffolds for the attachment of drugs or targeting ligands.

Safety and Handling

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[17] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry place away from sources of ignition.

References

- 1. CAS 2039-89-6: this compound | CymitQuimica [cymitquimica.com]

- 2. Showing Compound this compound (FDB006901) - FooDB [foodb.ca]

- 3. This compound | C10H12 | CID 16265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. Diethylbenzenes - Wikipedia [en.wikipedia.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. journal.bcrec.id [journal.bcrec.id]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. youtube.com [youtube.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. narsammaacsc.org [narsammaacsc.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Styrenic block copolymers for biomaterial and drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Data of 2,5-Dimethylstyrene

This technical guide provides a comprehensive analysis of the spectroscopic data for 2,5-Dimethylstyrene (CAS No. 2039-89-6), a valuable monomer in the synthesis of various polymers and resins.[1] Intended for researchers, scientists, and professionals in drug development and materials science, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of this compound, grounded in field-proven insights and authoritative data.

Introduction

This compound, also known as 1,4-dimethyl-2-vinylbenzene, is a colorless liquid with a chemical formula of C₁₀H₁₂ and a molecular weight of 132.20 g/mol .[2][3] Its structure, featuring a vinyl group attached to a dimethyl-substituted benzene ring, makes it a key building block in polymerization processes. A thorough understanding of its spectroscopic signature is paramount for quality control, reaction monitoring, and structural elucidation in various research and industrial applications. This guide will delve into the nuances of its ¹H NMR, ¹³C NMR, IR, and UV-Vis spectra, providing not just the data, but the underlying rationale for the observed spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like chloroform (CDCl₃), reveals distinct signals for the vinyl, aromatic, and methyl protons. The chemical shifts (δ) are influenced by the electron density around the protons, which is in turn affected by the aromatic ring currents and the electronic effects of the substituents.

Experimental Protocol for ¹H NMR Data Acquisition:

A sample of this compound is dissolved in CDCl₃ containing a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). The spectrum is acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

Caption: Workflow for ¹H NMR Spectroscopy.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-vinyl (α) | 6.85 | dd | 17.6, 10.9 | 1H |

| H-vinyl (β, trans) | 5.65 | d | 17.6 | 1H |

| H-vinyl (β, cis) | 5.15 | d | 10.9 | 1H |

| H-aromatic (H6) | 7.20 | s | - | 1H |

| H-aromatic (H3, H4) | 7.00-7.10 | m | - | 2H |

| CH₃ (C2) | 2.35 | s | - | 3H |

| CH₃ (C5) | 2.30 | s | - | 3H |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Interpretation of the ¹H NMR Spectrum:

The vinyl group gives rise to a characteristic AMX spin system. The proton on the α-carbon (Hα), being adjacent to the aromatic ring, is deshielded and appears as a doublet of doublets (dd) around 6.85 ppm. The two β-protons are diastereotopic and exhibit distinct chemical shifts. The trans-proton appears as a doublet around 5.65 ppm with a large coupling constant (J ≈ 17.6 Hz), while the cis-proton is observed as a doublet around 5.15 ppm with a smaller coupling constant (J ≈ 10.9 Hz). The geminal coupling between the β-protons is typically very small and often not resolved.

The aromatic protons appear in the region of 7.00-7.20 ppm. The proton at the C6 position is a singlet due to the absence of adjacent protons. The protons at C3 and C4 appear as a multiplet. The two methyl groups on the aromatic ring are in slightly different chemical environments and appear as sharp singlets at approximately 2.35 and 2.30 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Experimental Protocol for ¹³C NMR Data Acquisition:

The procedure is similar to that of ¹H NMR, using the same sample. ¹³C NMR spectra are often acquired with proton decoupling to simplify the spectrum to a series of singlets, where each signal corresponds to a unique carbon atom.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-vinyl (α) | 136.5 |

| C-vinyl (β) | 112.8 |

| C-aromatic (C1) | 137.8 |

| C-aromatic (C2) | 135.2 |

| C-aromatic (C3) | 129.8 |

| C-aromatic (C4) | 127.5 |

| C-aromatic (C5) | 130.4 |

| C-aromatic (C6) | 125.0 |

| CH₃ (C2) | 20.9 |

| CH₃ (C5) | 19.1 |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Interpretation of the ¹³C NMR Spectrum:

The spectrum displays ten distinct signals, corresponding to the ten carbon atoms in the molecule. The vinyl carbons are observed at 136.5 ppm (α-carbon) and 112.8 ppm (β-carbon). The aromatic carbons appear in the range of 125.0 to 137.8 ppm. The quaternary carbons (C1, C2, and C5) are typically weaker in intensity. The methyl carbons are shielded and resonate at higher field, around 20.9 and 19.1 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol for IR Data Acquisition:

A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr), and the IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Caption: Simplified schematic of an FTIR spectrometer.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3080-3010 | C-H stretch | Aromatic & Vinyl |

| 2960-2850 | C-H stretch | Methyl |

| 1630 | C=C stretch | Vinyl |

| 1600, 1490 | C=C stretch | Aromatic Ring |

| 990, 910 | C-H bend (out-of-plane) | Vinyl |

| 820 | C-H bend (out-of-plane) | 1,2,4-Trisubstituted Benzene |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Interpretation of the IR Spectrum:

The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. The C-H stretching vibrations of the aromatic and vinyl groups are observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups appear just below 3000 cm⁻¹. The presence of the vinyl group is clearly indicated by the C=C stretching vibration at 1630 cm⁻¹ and the strong out-of-plane C-H bending bands at 990 and 910 cm⁻¹. The aromatic ring is identified by the C=C stretching vibrations around 1600 and 1490 cm⁻¹ and the out-of-plane C-H bending vibration around 820 cm⁻¹, which is characteristic of a 1,2,4-trisubstituted benzene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For conjugated systems like this compound, the absorption of UV light promotes electrons from bonding (π) to anti-bonding (π*) orbitals.

Experimental Protocol for UV-Vis Data Acquisition:

A dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or hexane) is prepared. The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, measuring the absorbance as a function of wavelength.

Table 4: UV-Vis Absorption Data for 2,4-Dimethylstyrene (in Ethanol)

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

| ~250 | ~13,000 | π → π* |

Data sourced from the NIST Chemistry WebBook for 2,4-Dimethylstyrene.

Interpretation of the UV-Vis Spectrum:

The UV-Vis spectrum of a substituted styrene is dominated by strong π → π* transitions. The conjugation between the vinyl group and the aromatic ring lowers the energy required for these transitions, resulting in absorption in the UV region. For this compound, one would expect a primary absorption band (λmax) around 250 nm, characteristic of the styrene chromophore. The methyl substituents on the benzene ring may cause a slight bathochromic (red) shift and hyperchromic (increased absorbance) effect compared to unsubstituted styrene.

Conclusion

The comprehensive spectroscopic analysis of this compound presented in this guide provides a robust foundation for its identification, characterization, and utilization in various scientific and industrial endeavors. The detailed interpretation of its ¹H NMR, ¹³C NMR, IR, and estimated UV-Vis spectra offers valuable insights into its molecular structure and electronic properties. The experimental protocols outlined herein serve as a practical reference for obtaining high-quality spectroscopic data. By integrating these spectroscopic techniques, researchers and professionals can ensure the identity and purity of this compound, enabling its effective application in the development of novel materials and pharmaceuticals.

References

A Comprehensive Technical Guide to the Physical Properties of 2,5-Dimethylstyrene

Introduction to 2,5-Dimethylstyrene

This compound, also known by its IUPAC name 2-ethenyl-1,4-dimethylbenzene, is an aromatic hydrocarbon with the chemical formula C₁₀H₁₂.[1][2][3][4] This compound is structurally characterized by a styrene backbone with two methyl groups substituted at the second and fifth positions of the benzene ring.[4] At room temperature, it exists as a colorless to pale yellow liquid with a distinct aromatic odor.[4][5]

As a derivative of styrene, this compound (CAS No: 2039-89-6) is a valuable monomer in the field of polymer science.[1][2][4][6][7] Its vinyl group readily undergoes polymerization, making it a key component in the synthesis of specialized polymers and copolymers.[4] For researchers, scientists, and professionals in drug development and materials science, a precise understanding of its physical properties is not merely academic; it is fundamental for purification, reaction engineering, safety protocols, and quality control.

This technical guide provides an in-depth analysis of the core physical properties of this compound—boiling point, melting point, and density. It synthesizes literature data with field-proven experimental methodologies, offering a robust resource for laboratory applications.

Core Physical Properties of this compound

The physical properties of a chemical compound are its defining characteristics, crucial for identification, handling, and application. The data presented here are aggregated from authoritative chemical databases and literature.

| Physical Property | Value | Conditions |

| Boiling Point | 193 - 194.1 °C | @ 760 mmHg (Atmospheric Pressure)[2][6] |

| 71 - 72 °C | @ 10 mmHg (Reduced Pressure)[1][7][8] | |

| Melting Point | -35 °C | Not pressure-dependent[1][2][5][7][8] |

| Density | 0.904 g/mL | @ 25 °C[1][6][8] |

| 0.904 g/cm³ | @ 20 °C[9] | |

| Molecular Weight | ~132.21 g/mol | [2][3] |

Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, causing it to transition into a gaseous state.[10] For this compound, the literature reports a boiling point of 193-194°C at standard atmospheric pressure (760 mmHg).[2][6]

Causality and Experimental Insight: The significant energy required to reach this temperature reflects the intermolecular van der Waals forces between the aromatic rings of the molecules. However, like many organic compounds, this compound can be sensitive to high temperatures, potentially leading to polymerization or degradation. Therefore, in a laboratory setting, purification is almost always performed via vacuum distillation. At a reduced pressure of 10 mmHg, the boiling point is significantly lower, recorded at 71-72 °C .[1][7][8] This practice is essential for preserving the integrity of the compound during purification.[11]

Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid. This compound has a melting point of approximately -35°C .[1][2][5][7][8]

Trustworthiness through Purity Assessment: The melting point is an exceptionally reliable indicator of purity.[12] A pure crystalline compound will exhibit a sharp, narrow melting point range (typically 0.5-1.0°C). Conversely, the presence of impurities disrupts the crystal lattice, which results in two observable effects: a depression of the melting point and a broadening of the melting range.[12][13] For a substance like this compound, which is liquid at room temperature, this property is primarily determined using specialized low-temperature apparatus.

Density

Density is the mass of a substance per unit volume (ρ = m/V). The density of this compound is consistently reported as 0.904 g/mL at 25°C .[1][6][8] A value of 0.904 g/cm³ at 20°C is also noted, highlighting its slight change with temperature.[9]

Expertise in Application: Density is a critical parameter for practical lab work. It allows for facile conversion between mass and volume, which is essential for setting up reactions that require precise molar quantities of a liquid reactant. An accurate density measurement, when compared against the literature value, serves as a primary, non-destructive check for substance identity and can indicate potential gross contamination.

Experimental Determination Protocols

The following protocols describe validated methods for determining the physical properties of a liquid sample such as this compound.

Protocol for Boiling Point Determination (Micro-Reflux Method)

This method is highly efficient for small sample volumes and provides excellent accuracy.

Methodology:

-

Sample Preparation: Using a Pasteur pipette, introduce approximately 0.5 mL of this compound into a small test tube (e.g., 10x75 mm). Add a small magnetic stir bar to ensure smooth boiling.

-

Apparatus Setup: Place the test tube in a heating block or oil bath equipped with a magnetic stirrer.

-

Thermometer Placement: Suspend a thermometer (or temperature probe) so that its bulb is positioned just above the surface of the liquid. The bulb should be in the vapor path to measure the temperature of the condensing vapor, not the liquid itself. This is a critical step for accuracy, as the vapor temperature remains constant during the phase change of a pure substance.[11][14]

-

Heating and Observation: Turn on the stirrer and begin heating gently. Observe the liquid for boiling (bubble formation) and the condensation of vapor on the cooler, upper walls of the test tube. This ring of condensing liquid indicates the reflux point.[14]

-

Data Recording: Once the liquid is gently refluxing and the condensation ring is stable, the temperature reading on the thermometer will plateau. Record this stable temperature as the boiling point.

Protocol for Density Determination

This protocol uses standard laboratory equipment to determine density by accurately measuring mass and volume.

Methodology:

-

Mass of Empty Container: Place a clean, dry 10 mL graduated cylinder on an electronic balance and tare the balance to zero. For higher precision, a pycnometer (density bottle) is recommended.

-

Volume Measurement: Carefully add a specific volume of this compound to the graduated cylinder, for instance, 5.0 mL. Read the volume from the bottom of the meniscus at eye level to avoid parallax error.[15][16]

-

Mass of Liquid: Place the graduated cylinder containing the liquid back on the tared balance. The displayed mass is the mass of the liquid.

-

Calculation: Calculate the density using the formula: Density = Mass (g) / Volume (mL) .[17]

-

Validation: For improved accuracy and precision, repeat the measurement two more times and calculate the average density.[16] The temperature of the liquid should be recorded as density is temperature-dependent.

Integrated Workflow for Property Validation

In a research setting, these physical properties are not determined in isolation. They form part of a self-validating system to confirm the identity and purity of a chemical sample. A logical workflow ensures trustworthiness in the material being used for subsequent experiments.

References

- 1. 2039-89-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound [stenutz.eu]

- 3. This compound | C10H12 | CID 16265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 2039-89-6: this compound | CymitQuimica [cymitquimica.com]

- 5. Page loading... [guidechem.com]

- 6. 2,5-dimethyl styrene, 2039-89-6 [thegoodscentscompany.com]

- 7. This compound | 2039-89-6 [chemicalbook.com]

- 8. This compound tert-Butylcatechol 500ppm stabilizer, 98 2039-89-6 [sigmaaldrich.com]

- 9. cpachem.com [cpachem.com]

- 10. Video: Boiling Points - Concept [jove.com]

- 11. vernier.com [vernier.com]

- 12. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 13. SSERC | Melting point determination [sserc.org.uk]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Solubility of 2,5-Dimethylstyrene in Various Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-dimethylstyrene, a key monomer in the production of various polymers and specialty chemicals. As a nonpolar aromatic hydrocarbon, its solubility is governed by the principle of "like dissolves like." This guide delves into the theoretical underpinnings of its solubility, outlines a robust experimental protocol for its quantitative determination, and discusses its expected solubility in a range of common organic solvents. Due to a scarcity of publicly available quantitative data for this compound, this guide leverages data from structurally similar compounds, such as styrene, ethylbenzene, and xylenes, to provide a well-rounded understanding of its solubility profile. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the physicochemical properties of this compound for formulation, synthesis, and process design.

Introduction: The Significance of this compound and Its Solubility

This compound is a substituted aromatic hydrocarbon featuring a vinyl group attached to a xylene backbone.[1] This molecular structure imparts a unique combination of reactivity and physical properties, making it a valuable monomer in the synthesis of specialty polymers and resins. The presence of the vinyl group allows for polymerization, while the dimethyl-substituted benzene ring influences the polymer's thermal and mechanical properties.

The solubility of this compound in various organic solvents is a critical parameter that dictates its application in numerous industrial and research settings. From a practical standpoint, understanding its solubility is paramount for:

-

Polymerization Processes: Solution polymerization, a common method for producing polymers with controlled molecular weights and architectures, requires the monomer and the resulting polymer to be soluble in the chosen solvent.

-

Purification: Selective precipitation and recrystallization from solvent mixtures are often employed to purify this compound and its derivatives.

-

Formulation: In applications such as coatings, adhesives, and inks, the solubility of this compound and its oligomers in a given solvent system is crucial for achieving the desired viscosity, film-forming properties, and stability.

-

Analytical Characterization: Techniques like chromatography and spectroscopy often require the analyte to be dissolved in a suitable solvent.

Given its hydrophobic nature, this compound exhibits limited solubility in water but is expected to have good solubility in a wide array of organic solvents.[1] This guide will explore the factors governing this solubility and provide a framework for its experimental determination and prediction.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" provides a qualitative understanding: nonpolar solutes tend to dissolve in nonpolar solvents, and polar solutes in polar solvents.

This compound is a nonpolar molecule. Its structure is dominated by the aromatic ring and methyl groups, with no significant permanent dipole moment. Therefore, its interactions with solvents are primarily governed by London dispersion forces.

Several theoretical frameworks can be employed to more quantitatively predict and understand solubility:

-

Hildebrand and Hansen Solubility Parameters: These parameters provide a numerical estimate of the cohesive energy density of a substance. The Hildebrand solubility parameter (δ) is a single value, while the Hansen solubility parameters (HSPs) divide the total cohesive energy into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh). For a solute to dissolve in a solvent, their solubility parameters should be similar.

-

Thermodynamic Models (e.g., UNIFAC): Group contribution methods like the UNIQUAC Functional-group Activity Coefficients (UNIFAC) model can predict activity coefficients in non-ideal liquid mixtures based on the molecular structures of the components.[2][3][4][5][6] This allows for the prediction of solubility without experimental data, which is particularly useful for less common compounds.

The solubility of a liquid in a liquid is often referred to as miscibility. For many nonpolar organic liquids like this compound, miscibility with other nonpolar solvents is expected to be high, often leading to complete miscibility at all proportions.

Experimental Determination of Solubility

A precise understanding of solubility often necessitates experimental measurement. The following section details a robust, self-validating protocol for determining the solubility of a liquid solute like this compound in an organic solvent.

Experimental Workflow

The determination of solubility typically involves creating a saturated solution at a specific temperature, separating the undissolved solute, and quantifying the concentration of the solute in the saturated solution.

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatograph (HPLC) or Gas Chromatograph (GC) with a suitable detector (e.g., UV-Vis for HPLC, FID for GC)

Procedure:

-

Temperature Control: Set the shaker or water bath to the desired experimental temperature (e.g., 25 °C) and allow it to equilibrate. Place the solvent and solute in the bath to reach thermal equilibrium.

-

Sample Preparation: In a series of glass vials, add a known volume of the solvent. To each vial, add an excess amount of this compound. The presence of a separate, undissolved phase of the solute should be visible.

-

Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker. Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent phase remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 12-24 hours) to allow for complete phase separation.

-

Sampling: Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe, being cautious not to disturb the undissolved solute layer.

-

Filtration: Attach a syringe filter to the syringe and dispense the saturated solution into a clean, pre-weighed vial. This step is crucial to remove any undissolved microdroplets.

-

Quantification:

-

Gravimetric Analysis: For a rough estimate, the mass of the filtered saturated solution can be determined, and the solvent can be evaporated under a gentle stream of nitrogen. The mass of the remaining solute can then be measured. However, this method is less accurate for volatile solutes like this compound.

-

Chromatographic Analysis (Recommended): Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. Analyze these standards using HPLC or GC to generate a calibration curve. Dilute a known volume of the filtered saturated solution with the solvent to bring its concentration within the range of the calibration curve. Analyze the diluted sample and determine the concentration of this compound in the saturated solution from the calibration curve.

-

-

Data Reporting: Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction at the specified temperature.

Solubility Data and Discussion

Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂ | [1][7] |

| Molecular Weight | 132.21 g/mol | [7][8][9] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | ~0.904 g/mL at 25 °C | [7][10] |

| Boiling Point | ~193-194 °C at 760 mmHg | [8][10] |

| Melting Point | ~ -35 °C | [8] |

| Water Solubility | Estimated at 25.24 mg/L at 25 °C | [10] |

| logP (o/w) | Estimated at 3.4 - 4.16 | [8][9][10] |

The high logP value confirms the hydrophobic and nonpolar nature of this compound.

Expected Solubility in Various Organic Solvents:

Based on the principle of "like dissolves like" and data for similar compounds, the following trends in solubility are anticipated:

-

Nonpolar Solvents (e.g., Hexane, Cyclohexane, Toluene, Xylenes): this compound is expected to be highly soluble or completely miscible in these solvents. The intermolecular interactions (London dispersion forces) between this compound and these nonpolar solvents are very similar to the interactions between the molecules of the pure components. Structurally similar compounds like ethylbenzene and xylenes are highly soluble in benzene and hexane.[11][12]

-

Slightly Polar Solvents (e.g., Diethyl Ether, Chloroform, Ethyl Acetate): Good solubility is expected in these solvents. While these solvents have a small dipole moment, they also have significant nonpolar character, allowing for favorable interactions with the aromatic ring and alkyl groups of this compound. Styrene, a close analog, is highly soluble in chloroform.[13]

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF)): Moderate to good solubility is likely. These solvents are more polar, but their organic nature allows for some interaction with the nonpolar solute. The miscibility will depend on the balance of polarity.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): Lower solubility is anticipated in these solvents compared to nonpolar solvents. The strong hydrogen bonding network between the alcohol molecules is not easily disrupted by the nonpolar this compound molecules. However, some solubility will exist due to the alkyl portion of the alcohols. Ethylbenzene is soluble in ethanol, suggesting that this compound will also exhibit some solubility in lower alcohols.[11]

Caption: Relationship between solvent polarity and the expected solubility of this compound.

Conclusion

This compound is a nonpolar aromatic hydrocarbon with limited aqueous solubility and good to excellent solubility in a wide range of organic solvents. Its solubility is primarily dictated by the principle of "like dissolves like," with the highest solubility observed in nonpolar solvents where London dispersion forces are the dominant intermolecular interaction. While specific quantitative solubility data for this compound is not widely reported, a strong understanding of its solubility profile can be achieved through the analysis of its molecular structure, comparison with structurally similar compounds, and application of theoretical solubility models. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a reliable method for their determination. This comprehensive understanding of the solubility of this compound is essential for its effective use in research and industrial applications, from polymer synthesis to chemical analysis.

References

- 1. CAS 2039-89-6: this compound | CymitQuimica [cymitquimica.com]

- 2. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Use of the UNIFAC model in the calculation of physicochemical properties of ecotoxicants for technological and ecoanalytical purposes | Vladimir G. Povarov | Journal of Mining Institute [pmi.spmi.ru]

- 7. This compound | 2039-89-6 [chemicalbook.com]

- 8. This compound [stenutz.eu]

- 9. This compound | C10H12 | CID 16265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2,5-dimethyl styrene, 2039-89-6 [thegoodscentscompany.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. solubilityofthings.com [solubilityofthings.com]

Navigating the Synthesis and Handling of 2,5-Dimethylstyrene: A Technical Guide for the Research Professional

For the dedicated researcher, scientist, and drug development professional, the precise and safe handling of specialized chemical reagents is paramount to both experimental success and personal safety. 2,5-Dimethylstyrene, a substituted styrene monomer, presents unique characteristics that necessitate a thorough understanding of its properties and associated handling protocols. This guide provides an in-depth, experience-driven perspective on the safe and effective utilization of this compound in a laboratory setting, moving beyond rote procedural lists to explain the fundamental principles that underpin safe practice.

Core Chemical and Physical Identity of this compound

A comprehensive understanding of a substance's physical and chemical properties is the foundation of a robust safety protocol. These characteristics dictate its behavior under various laboratory conditions and inform the necessary control measures. This compound is a colorless to pale yellow liquid with a distinct aromatic odor.[1] Its key physical and chemical properties are summarized in the table below for ease of reference.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₂ | --INVALID-LINK-- |

| Molecular Weight | 132.20 g/mol | --INVALID-LINK-- |

| CAS Number | 2039-89-6 | --INVALID-LINK-- |

| Density | 0.904 g/mL at 25 °C | --INVALID-LINK-- |

| Boiling Point | 71-72 °C at 10 mmHg | --INVALID-LINK-- |

| Melting Point | -35 °C | --INVALID-LINK-- |

| Flash Point | 64 °C (147 °F) | --INVALID-LINK-- |

| Solubility | Insoluble in water; soluble in organic solvents.[1] | --INVALID-LINK-- |

Hazard Identification and Risk Assessment: A Multifaceted Approach

This compound is classified as a hazardous substance, and a thorough risk assessment should be conducted before any handling. The primary hazards are associated with its irritant properties and flammability.

GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[2]

-

Eye Irritation (Category 2): H319 - Causes serious eye irritation.[2]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[2]

The GHS pictogram associated with these hazards is the exclamation mark. The signal word is "Warning".[2]

NFPA 704 Rating

The National Fire Protection Association (NFPA) 704 diamond provides a quick visual representation of the hazards associated with a substance. For this compound, the ratings are:

-

Health (Blue): 2 - Can cause temporary incapacitation or residual injury.

-

Flammability (Red): 2 - Must be moderately heated or exposed to relatively high ambient temperature before ignition can occur.

-

Instability/Reactivity (Yellow): 0 - Normally stable, even under fire exposure conditions, and is not reactive with water.

This information was sourced from ChemicalBook, which provides an NFPA 704 rating for this compound.[3]

The Hierarchy of Controls: A Proactive Safety Strategy

A foundational concept in chemical safety is the hierarchy of controls, which prioritizes the most effective measures for risk reduction. This approach moves from eliminating the hazard to relying on personal protective equipment as the last line of defense.

Caption: The Hierarchy of Controls model, prioritizing safety measures from most to least effective.

Elimination and Substitution

In a research and development context, the complete elimination of a necessary reagent is often not feasible. However, a critical evaluation of the experimental design should be the first step. Ask the question: "Is this compound essential for this synthesis, or could a less hazardous analogue achieve the same outcome?"

Engineering Controls: Your Primary Defense

Given that this compound is a volatile organic compound (VOC) and a respiratory irritant, the use of a properly functioning chemical fume hood is mandatory for all handling procedures.[1]

Experimental Protocol: Fume Hood Operation for Handling this compound

-

Verification of Functionality: Before initiating any work, confirm that the fume hood is operational. The face velocity should be within the range of 80-120 feet per minute (fpm). Check the certification sticker for the last inspection date.

-

Sash Positioning: Work with the sash at the lowest possible height that still allows for comfortable and safe manipulation of the materials. The sash acts as a physical barrier against splashes and fumes.

-

Placement of Materials: All work with this compound should be conducted at least six inches inside the plane of the sash to ensure effective capture of vapors.

-

Minimizing Airflow Disruption: Avoid rapid movements and unnecessary foot traffic in front of the fume hood, as this can disrupt the airflow and pull vapors out into the laboratory.

-

Equipment Placement: Large equipment inside the hood should be elevated on blocks to allow for airflow underneath.

Administrative Controls: Safe Work Practices

Administrative controls are the policies and procedures that reinforce safe behavior. For this compound, these include:

-

Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all experiments involving this compound.

-

Training: All personnel must be trained on the specific hazards of this compound and the procedures for its safe handling and emergency response.

-

Restricted Access: The area where this compound is used should be clearly marked, and access should be limited to authorized personnel.

-

Hygiene Practices: Wash hands thoroughly with soap and water after handling. Do not consume food or drink in the laboratory.

Personal Protective Equipment (PPE): The Final Barrier

While engineering and administrative controls are designed to minimize exposure, appropriate PPE is essential for protecting against residual risks and in the event of an emergency.

-

Eye Protection: Chemical splash goggles are mandatory.

-

Skin and Body Protection: A flame-resistant lab coat should be worn and buttoned. Full-length pants and closed-toe shoes are required.

-

Respiratory Protection: In situations where engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during certain emergency procedures, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Storage and Stability: Preventing Unwanted Polymerization

Like many styrene derivatives, this compound has the potential to undergo polymerization.[1] This process is often exothermic and can lead to a dangerous increase in pressure within a sealed container.

-

Inhibitors: Commercial preparations of this compound are typically stabilized with an inhibitor, such as 4-tert-butylcatechol (TBC), to prevent polymerization.

-

Storage Conditions: Store in a cool, dry, well-ventilated area, away from sources of heat, sparks, and open flames.[5] Refrigerated storage (2-8°C) is recommended.[3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases, as these can initiate polymerization.

-

Container Integrity: Keep containers tightly closed when not in use to prevent the escape of vapors and contamination.

Emergency Response Procedures: Preparedness is Key

A well-rehearsed emergency response plan is crucial for mitigating the consequences of an incident involving this compound.

Exposure Response

-

Inhalation: Immediately move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response

The appropriate response to a spill depends on its size and location.

References

Reactivity of the vinyl group in 2,5-Dimethylstyrene

An In-Depth Technical Guide to the Reactivity of the Vinyl Group in 2,5-Dimethylstyrene

Abstract

This compound is an aromatic monomer characterized by a vinyl group attached to a benzene ring bearing two methyl substituents at the C2 and C5 positions.[1][2] The reactivity of its vinyl group is intricately modulated by the interplay of electronic and steric effects imparted by these methyl groups. This guide provides a comprehensive technical analysis of the principal reactions involving the vinyl moiety of this compound, including polymerization, electrophilic additions, and oxidative transformations. By elucidating the underlying mechanisms and providing field-proven experimental protocols, this document serves as a critical resource for researchers engaged in polymer chemistry, organic synthesis, and materials science.

Foundational Principles: Electronic and Steric Influence of Methyl Substituents

The reactivity of the vinyl group in this compound is fundamentally dictated by the electronic and steric nature of the two methyl groups on the aromatic ring. Understanding their influence is paramount to predicting and controlling reaction outcomes.

-

Electronic Effects : Methyl groups are weak electron-donating groups (EDGs) through an inductive effect.[3] The methyl group at the 2-position (ortho to the vinyl group) and the 5-position (meta to the vinyl group) both increase the electron density of the aromatic π-system. This electron density is partially delocalized into the vinyl group's π-bond, making it more nucleophilic than the vinyl group in unsubstituted styrene. This enhanced nucleophilicity generally accelerates reactions with electrophiles. During reactions that form a carbocation intermediate on the benzylic carbon (the carbon of the vinyl group attached to the ring), the ortho-methyl group provides significant stabilization through hyperconjugation and induction, far more than the meta-methyl group.[4]

-

Steric Effects : The methyl group at the 2-position introduces significant steric hindrance around the vinyl group.[4] This steric bulk can impede the approach of bulky reagents or the growing polymer chain, potentially reducing reaction rates compared to less hindered styrenes like 3- or 4-methylstyrene.[4] The 5-methyl group, being meta, exerts a negligible steric effect on the vinyl group. The competition between the activating electronic effect and the deactivating steric effect is a central theme in the chemistry of this compound.

Polymerization Reactions

The most significant industrial application of styrenic monomers is polymerization. This compound can undergo polymerization through various mechanisms, with the substitution pattern playing a critical role in the kinetics and resulting polymer properties.[1][5]

Cationic Polymerization

Cationic polymerization is particularly well-suited for styrenes with electron-donating substituents. The mechanism proceeds via a carbocationic propagating species.

Mechanism Insight : The electron-donating methyl groups in this compound stabilize the benzylic carbocation formed during initiation and propagation.[6] This stabilization lowers the activation energy for polymerization, making this compound generally more reactive towards cationic polymerization than unsubstituted styrene. The reaction is typically initiated by a Lewis acid (e.g., AlCl₃, SnCl₄) in the presence of a proton source (co-initiator) like water.[7][8]

Caption: Cationic polymerization workflow for this compound.

Experimental Protocol: Cationic Polymerization of this compound

-

Preparation : Under a nitrogen atmosphere, equip a dry, two-necked round-bottom flask with a magnetic stirrer and a condenser. Add 40 mL of anhydrous dichloromethane as the solvent.

-

Initiator Addition : Add 0.15 g of aluminum chloride (AlCl₃) to the solvent and stir until dissolved.[7] The Lewis acid acts as the initiator.

-

Cooling : Cool the flask to -10 °C using an ice-salt bath. Low temperatures are crucial to suppress chain-transfer reactions, which can limit the polymer's molecular weight.[7]

-

Monomer Addition : Prepare a solution of 5 mL of this compound in 10 mL of anhydrous dichloromethane. Slowly add this monomer solution to the cooled initiator solution over 5 minutes while stirring.

-

Polymerization : Allow the reaction to stir for 1 hour at -10 °C. The solution will likely become more viscous as the polymer forms.

-

Termination & Quenching : Slowly add 5 mL of methanol to the flask to terminate the polymerization by reacting with the cationic chain ends.

-

Precipitation & Isolation : Pour the entire contents of the flask into a beaker containing 250 mL of methanol. The polystyrene derivative is insoluble in methanol and will precipitate as a white solid.

-

Purification : Collect the solid polymer by vacuum filtration. Wash the polymer powder with fresh methanol (2 x 50 mL) to remove any residual catalyst and unreacted monomer.

-

Drying : Dry the purified poly(this compound) in a vacuum oven overnight to obtain the final product.[5]

Free-Radical Polymerization

Free-radical polymerization is a common method for producing polystyrene and its derivatives.[9][10] The reaction involves initiation, propagation, and termination steps.[9][10][11]

Mechanism Insight : The reactivity of substituted styrenes in free-radical polymerization is a complex interplay of electronic and steric factors.[12] While the electron-donating methyl groups slightly increase the electron density of the vinyl double bond, the steric hindrance from the ortho-methyl group can impede the approach of the growing polymer radical.[4] This steric factor often plays a dominant role, potentially leading to a slower polymerization rate compared to unsubstituted styrene. The reaction is typically started with a radical initiator like benzoyl peroxide or AIBN.[11][13][14]

Table 1: Comparison of Polymer Properties

| Monomer | Polymerization Type | Typical T_g (°C) | Key Influencing Factor |

| Styrene | Free-Radical | ~100 | Baseline |

| This compound | Free-Radical | ~106[5] | Increased chain rigidity due to methyl groups |

| Styrene | Cationic | ~100 | Baseline |

| This compound | Cationic | >100 | Enhanced reactivity due to carbocation stabilization |

Electrophilic Addition Reactions

The electron-rich vinyl group of this compound readily undergoes electrophilic addition reactions, characteristic of alkenes.[1] The regioselectivity of these additions is governed by Markovnikov's rule, which predicts the formation of the most stable carbocation intermediate.

Caption: Key reaction pathways for the vinyl group of this compound.

Hydroboration-Oxidation

This two-step reaction sequence is a cornerstone of organic synthesis for the anti-Markovnikov hydration of alkenes, yielding an alcohol where the hydroxyl group is attached to the less-substituted carbon.[15][16]

Mechanism Insight : In the first step (hydroboration), borane (BH₃) adds across the double bond. Boron acts as the electrophile and adds to the terminal carbon (CH₂) of the vinyl group, while the hydride (H⁻) adds to the more substituted benzylic carbon. This regioselectivity is driven by both sterics (the bulky borane group prefers the less hindered site) and electronics. The reaction proceeds via a concerted, four-membered transition state with syn-stereospecificity.[15][17] In the second step (oxidation), the intermediate organoborane is treated with hydrogen peroxide and a base (e.g., NaOH) to replace the carbon-boron bond with a carbon-hydroxyl bond, yielding 2-(2,5-dimethylphenyl)ethanol.[17][18]

Experimental Protocol: Hydroboration-Oxidation of this compound

-

Setup : In a flame-dried, nitrogen-flushed flask, dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Hydroboration : Cool the solution to 0 °C in an ice bath. Slowly add a 1.0 M solution of borane-THF complex (BH₃·THF, 1.1 equivalents) dropwise via syringe.

-

Reaction : Allow the mixture to warm to room temperature and stir for 2-3 hours. The completion of the hydroboration step can be monitored by TLC.

-

Oxidation Setup : Cool the reaction mixture back to 0 °C. Cautiously and slowly add 3 M aqueous sodium hydroxide (NaOH, 1.2 equivalents), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂, 1.2 equivalents), ensuring the internal temperature does not rise significantly.

-

Reaction : Stir the resulting mixture at room temperature for 1 hour, then heat to 50 °C for an additional hour to ensure complete oxidation.

-

Workup : Cool the mixture to room temperature and separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude alcohol can be purified by flash column chromatography on silica gel.

Epoxidation

Epoxidation involves the conversion of the vinyl group's double bond into a three-membered cyclic ether (an epoxide or oxirane). This is a valuable transformation for introducing further functionality.

Mechanism Insight : Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for this transformation.[19] The reaction is believed to proceed through a concerted mechanism, often referred to as the "butterfly mechanism," where the peroxy acid delivers an oxygen atom to the π-bond in a single step.[3] The increased nucleophilicity of the double bond in this compound, due to the electron-donating methyl groups, facilitates the reaction, leading to the formation of this compound oxide.

Conclusion

The reactivity of the vinyl group in this compound is a nuanced subject governed by the dual influences of its methyl substituents. The electron-donating character of the methyl groups enhances the nucleophilicity of the vinyl π-bond, activating it towards cationic polymerization and electrophilic attack. Conversely, the steric hindrance imposed by the ortho-methyl group can temper this reactivity, particularly in polymerization processes and with bulky reagents. A thorough understanding of these competing effects is essential for scientists and developers to effectively harness this compound as a versatile monomer and synthetic intermediate in the creation of advanced materials and complex molecules.

References

- 1. CAS 2039-89-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C10H12 | CID 16265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. US2555298A - Dimethylstyrene polymers and process of producing same - Google Patents [patents.google.com]

- 6. pharmacy180.com [pharmacy180.com]

- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 8. mdpi.com [mdpi.com]

- 9. homework.study.com [homework.study.com]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Electronic structure of ring and chain substituted styrenes and their reactivities in the reaction with peroxyl radicals - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. cpsm.kpi.ua [cpsm.kpi.ua]

- 14. infoscience.epfl.ch [infoscience.epfl.ch]

- 15. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 18. m.youtube.com [m.youtube.com]

- 19. scholars.iwu.edu [scholars.iwu.edu]

A Technical Guide to the Thermal Stability and Degradation of 2,5-Dimethylstyrene

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comprehensive technical overview of the thermal stability and degradation pathways of 2,5-dimethylstyrene. As a substituted styrene monomer, its thermal behavior is of critical importance in polymerization processes, material science applications, and in the development of novel drug delivery systems where thermal stress may be a factor. This document, authored from the perspective of a Senior Application Scientist, synthesizes fundamental chemical principles with practical experimental insights to offer a thorough understanding of this compound's thermal characteristics. We will delve into the theoretical underpinnings of its degradation, present robust analytical methodologies for its characterization, and provide actionable protocols for researchers in the field.

Introduction: The Significance of Thermal Stability in Substituted Styrenes

This compound is an aromatic hydrocarbon, a derivative of styrene, which is a key monomer in the plastics industry.[1] The presence of two methyl groups on the phenyl ring distinguishes its properties from those of styrene, influencing its reactivity, polymerization behavior, and the ultimate characteristics of its corresponding polymer, poly(this compound). Understanding the thermal stability of this compound is paramount for several reasons:

-

Polymerization Control: The synthesis of poly(this compound) and its copolymers often involves elevated temperatures.[2] Knowledge of the monomer's thermal limits is crucial to prevent premature degradation, which can lead to undesirable byproducts and affect the polymer's molecular weight, structure, and performance.

-

Material Performance: For applications where poly(this compound) might be exposed to heat, understanding its degradation profile is essential for predicting its service life and ensuring its mechanical and chemical integrity.

-

Drug Development and Delivery: In the pharmaceutical industry, styrenic polymers are explored for various applications, including drug encapsulation and delivery. The thermal stability of the monomeric units within a polymer matrix is a key consideration during formulation, sterilization, and storage, as degradation products could be harmful or compromise the efficacy of the therapeutic agent.

This guide will provide a detailed exploration of the factors governing the thermal stability of this compound, the mechanisms of its degradation, and the analytical techniques employed to study these phenomena.

Fundamental Principles of Thermal Degradation

The thermal degradation of styrenic polymers, including those derived from this compound, is generally understood to proceed via a free radical chain reaction mechanism. This process can be broken down into three primary stages: initiation, propagation, and termination.[3]

Initiation

The degradation process begins with the formation of free radicals. This can occur through several mechanisms:

-

Chain Scission: At elevated temperatures, the C-C bonds in the polymer backbone can rupture, forming two polymer radicals. The bond dissociation energy of these bonds is a critical factor in determining the onset temperature of degradation.

-

Unsaturation Points: The presence of double bonds, either at the chain ends or within the polymer backbone, can serve as weak points for the initiation of degradation.

-

Impurities: Residual initiators or other impurities from the polymerization process can also act as sources of initial radicals.

Propagation

Once initiated, the radical chain reaction propagates through a series of steps that lead to the breakdown of the polymer chain:

-

Depolymerization (Unzipping): The polymer radical can undergo a "backbiting" reaction, leading to the sequential release of monomer units (this compound). This is a dominant degradation pathway for many styrenic polymers.[4]

-

Intramolecular and Intermolecular Hydrogen Abstraction: A polymer radical can abstract a hydrogen atom from another part of the same polymer chain (intramolecular) or from an adjacent polymer chain (intermolecular). This leads to the formation of a new radical site and can result in chain branching or cross-linking.

Termination

The radical chain reactions are terminated when two radicals combine or disproportionate, resulting in stable, non-radical products.

The following diagram illustrates the generalized thermal degradation pathway for a styrenic polymer, which is applicable to poly(this compound).

References

- 1. CAS 2039-89-6: this compound | CymitQuimica [cymitquimica.com]

- 2. US2555298A - Dimethylstyrene polymers and process of producing same - Google Patents [patents.google.com]

- 3. Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s [file.scirp.org]

- 4. researchgate.net [researchgate.net]

The Historical Development and Discovery of Dimethylstyrene Isomers: From Serendipity to Strategic Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide delves into the historical and technical evolution of dimethylstyrene isomers, tracing their journey from derivatives of an accidentally discovered polymer to strategically designed monomers for advanced materials. We will explore the driving forces behind their investigation, the key breakthroughs in their synthesis and isolation, and the analytical advancements that made their distinct characterization possible. This narrative is designed for the senior application scientist, synthesizing technical accuracy with field-proven insights to illuminate the causality behind key experimental and strategic choices in the development of these important chemical entities.

Introduction: The Legacy of Styrene and the Quest for Improvement

The story of dimethylstyrene is inextricably linked to its parent compound, styrene. In 1839, the German apothecary Eduard Simon isolated a liquid he named "styrol" from the resin of the American sweetgum tree.[1][2] He observed that, upon exposure to air or heat, this styrol transformed into a hard, gelatinous substance, which he called "styrol oxide."[2] It wasn't until 1866 that French chemist Marcelin Berthelot correctly identified this transformation as a polymerization process, leading to the substance we now know as polystyrene.[1][2]

While polystyrene possessed many desirable properties—clarity, low density, and excellent electrical insulation—its commercial adoption, which began in earnest in the late 1930s by companies like Dow Chemical and IG Farben, quickly revealed a significant drawback: poor thermal stability.[3][4] Articles molded from polystyrene would soften and distort at temperatures near the boiling point of water, limiting their application.[3] This critical limitation sparked a dedicated search for chemically modified styrenes that could yield polymers with superior heat resistance, setting the stage for the investigation of alkyl-substituted styrenes, including the dimethylstyrene isomers.

Part 1: Early Synthetic Strategies - A Logic of Analogy

The earliest approaches to synthesizing styrene derivatives were logically extrapolated from the established industrial process for styrene itself: the catalytic dehydrogenation of ethylbenzene.[4] This process typically involves two core steps:

-

Alkylation: A Friedel-Crafts reaction between benzene and an alkylating agent (like ethylene) to produce the corresponding alkylbenzene.

-

Dehydrogenation: Passing the alkylbenzene over a catalyst at high temperature to remove hydrogen and create a vinyl group.

Researchers logically applied this framework to the synthesis of methylated styrenes. The most straightforward analogue was vinyltoluene (a monomethylstyrene), which served as a crucial stepping stone. Its synthesis involved the alkylation of toluene with ethylene to produce ethyltoluene, followed by catalytic dehydrogenation.[5][6]

Experimental Protocol: Catalytic Dehydrogenation of Ethyltoluene to Vinyltoluene

This generalized protocol is based on methodologies described in the mid-20th century for styrene-like monomers.[5][6]

-

Feed Preparation: A mixture of isomeric ethyltoluenes is vaporized using heat exchangers.

-

Steam Dilution: The hydrocarbon vapor is mixed with superheated steam. The typical ratio is 2-3 parts steam to 1 part hydrocarbon by weight. The steam serves as a heat source and helps to shift the reaction equilibrium towards the products by reducing the partial pressure of the reactants. It also helps to decoke the catalyst, extending its life.

-